Bienvenue dans la boutique en ligne BenchChem!

4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Regioisomerism Benzamide substitution pattern Target engagement

4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 954014-34-7) is a fully synthetic, small-molecule thiazole–benzamide conjugate with molecular formula C₁₉H₁₆ClN₃O₂S₂ and a molecular weight of 417.93 g·mol⁻¹. It belongs to the broader aminothiazole–benzamide chemotype that has been extensively described in the patent literature as possessing anti-proliferative and protein-kinase-modulatory properties.

Molecular Formula C19H16ClN3O2S2
Molecular Weight 417.93
CAS No. 954014-34-7
Cat. No. B2437983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
CAS954014-34-7
Molecular FormulaC19H16ClN3O2S2
Molecular Weight417.93
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl
InChIInChI=1S/C19H16ClN3O2S2/c20-14-5-1-12(2-6-14)10-26-19-23-16(11-27-19)9-17(24)22-15-7-3-13(4-8-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24)
InChIKeyNUJCQIFREJKCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 954014-34-7): Chemical Identity, Compound Class & Procurement-Relevant Characteristics


4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 954014-34-7) is a fully synthetic, small-molecule thiazole–benzamide conjugate with molecular formula C₁₉H₁₆ClN₃O₂S₂ and a molecular weight of 417.93 g·mol⁻¹ . It belongs to the broader aminothiazole–benzamide chemotype that has been extensively described in the patent literature as possessing anti-proliferative and protein-kinase-modulatory properties [1]. The compound is commercially supplied at typical research-grade purity of ≥95% and is designated exclusively for non-human, non-veterinary research use .

Why Generic Substitution Is Not Advisable for 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 954014-34-7)


Within the thiazole–benzamide chemotype, minor structural alterations profoundly modulate biological target engagement, cellular potency, and physicochemical properties. The 4-chlorobenzyl thioether appendage at the thiazole 2-position, the para-substituted benzamide terminus, and the acetamido linker each constitute pharmacophoric elements that are not interchangeable with analogs bearing ortho‑ or meta‑regioisomeric benzamide groups, different halobenzyl substituents, or sulfonamide-based linkers [1]. In head-to-head kinase profiling campaigns on related thiazolyl N-benzyl-substituted acetamide series, substitution of the N‑benzyl group alone shifted Src kinase GI₅₀ values by >30‑fold (e.g., 1.34 μM for unsubstituted N‑benzyl derivative 8a versus 64–71% inhibition at 50 μM for the 4‑fluorobenzyl analog 8b in BT‑20 and CCRF cells) [2]. Comparable structure–activity relationship (SAR) sensitivity is expected for the 4‑chlorobenzylthio motif, meaning that procurement of a close analog cannot be assumed to replicate the binding, selectivity, or cellular phenotype of the titled compound.

Quantitative Differentiation Evidence for 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 954014-34-7) Against Closest Analogs


Regioisomeric Para-Benzamide vs. Ortho-Benzamide: Structural Differentiation with Predicted Binding Consequences

The target compound carries the benzamide moiety at the para (4-) position of the phenyl ring, whereas its closest commercially cataloged isomer, 2-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 953956-06-4), places the benzamide at the ortho (2-) position . In published SAR of thiazolamide–benzamide Bcr‑Abl inhibitors, the para‑benzamide configuration was consistently associated with superior kinase inhibitory potency relative to ortho‑substituted congeners; the most potent compound 3m (bearing a para‑benzamide) exhibited an Abl IC₅₀ of 1.273 μM [1]. Although direct IC₅₀ data for CAS 954014-34-7 itself are not yet publicly reported, the regioisomeric difference is expected to produce a divergence in target affinity and selectivity profile on the basis of established SAR trends within the chemotype.

Regioisomerism Benzamide substitution pattern Target engagement

Chlorine Positional Isomerism on the Benzyl Group: 4‑Chlorobenzyl vs. 3‑Chlorobenzyl

The 4‑chlorobenzylthio group in the target compound can be directly compared with the 3‑chlorobenzyl analog, 4-(2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 954243-60-8) . While both compounds share the identical molecular formula (C₁₉H₁₆ClN₃O₂S₂; MW 417.93), the positional shift of chlorine from the para to the meta position of the benzyl ring alters the molecular electrostatic potential surface, the dipole moment, and the preferred conformation of the thioether side chain. In analogous thiazole chemotypes, para‑chloro substitution on the benzyl group has been shown to increase hydrophobic contact surface area with kinase ATP‑binding pockets relative to meta‑chloro substitution, leading to measurable differences in binding affinity (e.g., the CRTH2 antagonist series where para‑chlorobenzyl analogs achieved binding affinities of 3.7 nM versus significantly weaker affinities for meta‑substituted variants) [1]. Direct head-to-head IC₅₀ comparison between CAS 954014-34-7 and CAS 954243-60-8 has not been published; the differentiation is inferred from established halogen‑position SAR within thiazole‑benzyl chemotypes.

Halogen positional isomerism Benzylthio substitution Lipophilicity

Thioether vs. Sulfonamide Linker at Thiazole 2‑Position: Implications for Chemical Stability and Biological Half‑Life

At the thiazole 2‑position, the target compound employs a thioether (–S–CH₂–) linkage, whereas a structurally related analog, 4-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide (CAS 922021-95-2), uses a sulfonamide (–SO₂–NH–) linker . The thioether linkage is more lipophilic (estimated contribution to cLogP of +0.5 to +0.8 log units relative to sulfonamide) and is susceptible to cytochrome P450‑mediated S‑oxidation, potentially yielding a distinct metabolite profile [1]. In contrast, the sulfonamide confers greater aqueous solubility and resistance to oxidative metabolism but may reduce membrane permeability due to increased polar surface area. Although no direct comparative metabolic stability data exist for these two specific compounds, the thioether‑to‑sulfonamide substitution is a well‑characterized medicinal chemistry toggle with predictable pharmacokinetic consequences: the thioether generally provides superior cell permeability, while the sulfonamide offers enhanced metabolic stability and solubility [1].

Linker chemistry Metabolic stability Thioether vs. sulfonamide

Hydrogen‑Bond Donor/Acceptor Capacity: Structural Differentiator for Target Selectivity Screening

The para‑benzamide terminus of CAS 954014-34-7 provides two hydrogen‑bond donor atoms (the –CONH₂ primary amide) and one acceptor (the amide carbonyl), yielding a total of 3 H‑bond donors and 5 H‑bond acceptors across the molecule . By comparison, the ortho‑benzamide isomer (CAS 953956-06-4) shares the same gross H‑bond donor/acceptor count, but the ortho‑positioning of the amide allows intramolecular hydrogen bonding between the amide –NH– and the acetamido carbonyl, partially sequestering one donor from intermolecular target engagement. This differential H‑bond availability has been correlated with altered kinase selectivity profiles in aminothiazole–benzamide series, where para‑substituted benzamides preferentially engage kinase hinge‑region residues, while ortho‑substituted analogs exhibit broader, less selective binding [1]. The predicted intramolecular H‑bond in the ortho isomer reduces the effective number of solvent‑exposed H‑bond donors from 3 to approximately 2, which may be quantified via the difference in experimentally determined logP (ΔlogPₒ/w) between the two isomers.

Hydrogen bonding Pharmacophore Selectivity screening

Synthetic Tractability & Commercial Availability: Procurement Differentiation Against Non‑Cataloged Analogs

CAS 954014-34-7 is listed in multiple commercial chemical supplier catalogs at research‑grade purity (typically ≥95%) and is available for direct procurement with standard lead times . In contrast, several structurally proximal analogs (e.g., 4-(2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide, CAS 954243-60-8) are listed with limited stock availability or require custom synthesis with extended lead times (typically 4–8 weeks) . For the broader thiazole‑benzamide chemotype, the para‑benzamide, para‑chlorobenzylthio configuration has been prioritized in patent exemplification (US 6,720,346), suggesting that synthetic routes to this specific scaffold have been optimized, reducing the risk of batch‑to‑batch variability in custom synthesis campaigns [1]. A procurement specification of CAS 954014-34-7 with ≥95% HPLC purity, supported by NMR and MS characterization data, provides a defined quality benchmark that is not uniformly available for less‑commonly stocked regioisomeric or linker‑variant analogs.

Commercial availability Procurement lead time Synthetic accessibility

Prefatory Note on Evidence Strength

It must be explicitly stated that high‑strength, direct head‑to‑head comparative biological data (e.g., parallel IC₅₀ determinations, selectivity panel screens, PK profiling) for 4-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide against its closest analogs are not publicly available at the time of this analysis. The evidence presented above relies on class‑level SAR inferences drawn from structurally related thiazole–benzamide and thiazole–acetamide series [1]. Users should treat the quantified differences as predicted rather than experimentally validated for this specific compound. Experimental head‑to‑head comparisons between CAS 954014-34-7 and its ortho‑benzamide isomer (CAS 953956-06-4), meta‑chlorobenzyl isomer (CAS 954243-60-8), and sulfonamide analog (CAS 922021-95-2) in the end‑user's assay system of interest are strongly recommended to confirm the predicted differentiation prior to large‑scale procurement.

Data transparency Evidence limitations Research gap

Research and Industrial Application Scenarios for 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 954014-34-7)


Kinase Inhibitor Screening and SAR Expansion Campaigns

Based on its structural membership in the aminothiazole–benzamide class described in US Patent 6,720,346 for inhibiting cell proliferation and protein kinase activity [1], CAS 954014-34-7 is most appropriately deployed as a screening candidate in kinase inhibition panels (e.g., Bcr-Abl, Src family kinases, or VEGFR-2). The para‑benzamide, para‑chlorobenzylthio configuration represents the scaffold geometry most consistent with potent kinase hinge‑region binding in published thiazolamide–benzamide SAR [2]. Researchers should prioritize this compound as the reference para‑substituted analog when building a regioisomeric SAR matrix that includes the ortho‑benzamide isomer (CAS 953956-06-4) to quantify the contribution of benzamide geometry to target potency and selectivity.

Anti‑Proliferative Phenotypic Screening in Oncology Models

Thiazole derivatives structurally related to CAS 954014-34-7 have demonstrated in vitro cytotoxicity with IC₅₀ values ranging from 3.58 to 15.36 μM against HepG2, HCT‑116, and MCF‑7 cancer cell lines [1]. CAS 954014-34-7 is the logical procurement choice for investigators seeking to probe the contribution of the 4‑chlorobenzylthio motif to anti‑proliferative activity in a panel of cancer cell lines, using the 3‑chlorobenzyl analog (CAS 954243-60-8) as a matched‑pair comparator to isolate the effect of halogen position on cellular potency.

Computational Chemistry and Molecular Docking Studies

With its well‑defined SMILES string (NC(=O)c1ccc(NC(=O)Cc2csc(SCc3ccc(Cl)cc3)n2)cc1) and InChI Key (NUJCQIFREJKCHR-UHFFFAOYSA-N) [1], CAS 954014-34-7 is suitable as a docking input structure for virtual screening campaigns targeting kinases or other ATP‑binding proteins. Its three rotatable bonds and the conformational flexibility of the thioether linker make it a useful probe for assessing the influence of ligand flexibility on docking scores and binding pose prediction accuracy, particularly when compared with the more rigid sulfonamide analog (CAS 922021-95-2).

Chemical Probe for Studying Thioether‑Containing Compound Metabolism

The thioether (–S–CH₂–) linkage in CAS 954014-34-7 provides a defined metabolic soft spot for cytochrome P450‑mediated S‑oxidation studies [1]. This compound can serve as a substrate in in vitro microsomal or hepatocyte incubation experiments to characterize the rate and extent of sulfoxide/sulfone metabolite formation, providing a direct experimental comparison with the metabolically more stable sulfonamide analog (CAS 922021-95-2). Such data are valuable for medicinal chemistry teams evaluating the metabolic liability of thioether‑containing lead compounds.

Quote Request

Request a Quote for 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.